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molecular formula C12H15NO4 B558750 Boc-2-Abz-OH CAS No. 68790-38-5

Boc-2-Abz-OH

Cat. No. B558750
M. Wt: 237,25 g/mole
InChI Key: BYGHHEDJDSLEKK-UHFFFAOYSA-N
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Patent
US04758552

Procedure details

The pH value of a solution containing 4 g (30 mmoles) of anthranilic acid in 20 ml of DMF is adjusted to 8 by adding TEA. After adding 9 g of tertiary-butyloxy carbonate, the reaction mixture is stirred at room temperature overnight. The solvent is evaporated and the thick oily residue is dissolved in 50 ml of ethyl acetate. The organic phase is washed 3 times with 20 ml of ice-cold 0.01N sulfuric acid each, then 3 times with 20 ml of water each. The ethyl acetate solution is dried over anhydrous sodium sulfate and evaporated under reduced pressure. The thick oily residue becomes crystalline when kept in a refrigerator. The aimed product is obtained in a yield of 5.7 g (80%), m.p.: 91°-93° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tertiary-butyloxy carbonate
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(=O)([O-])O[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].CN([CH:23]=[O:24])C>>[C:23]([NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([OH:10])=[O:9])([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:24]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
tertiary-butyloxy carbonate
Quantity
9 g
Type
reactant
Smiles
C(OOC(C)(C)C)([O-])=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding TEA
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the thick oily residue is dissolved in 50 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed 3 times with 20 ml of ice-cold 0.01N sulfuric acid each, then 3 times with 20 ml of water each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC=1C(C(=O)O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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